molecular formula C23H29N3O5 B11024832 N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

N-{2-[(3-ethoxypropyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

Cat. No.: B11024832
M. Wt: 427.5 g/mol
InChI Key: DQMQLKWRSLAEAI-UHFFFAOYSA-N
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Description

N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxypropyl group, a phenyl group, a furylcarbonyl group, and a piperidinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves multiple steps. One common method includes the reaction of 2-furylcarbonyl chloride with 4-piperidinecarboxamide in the presence of a base to form an intermediate. This intermediate is then reacted with 2-{[(3-ethoxypropyl)amino]carbonyl}phenyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-THIENYLCARBONYL)-4-PIPERIDINECARBOXAMIDE
  • 2-CHLORO-N-{[(3-ETHOXYPROPYL)AMINO]CARBONYL]ACETAMIDE

Uniqueness

N-(2-{[(3-ETHOXYPROPYL)AMINO]CARBONYL}PHENYL)-1-(2-FURYLCARBONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(3-ethoxypropylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C23H29N3O5/c1-2-30-15-6-12-24-22(28)18-7-3-4-8-19(18)25-21(27)17-10-13-26(14-11-17)23(29)20-9-5-16-31-20/h3-5,7-9,16-17H,2,6,10-15H2,1H3,(H,24,28)(H,25,27)

InChI Key

DQMQLKWRSLAEAI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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